Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a spirocyclic framework that includes an oxygen and nitrogen atom. The compound’s distinct structure makes it an interesting subject for various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and difluoro groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The fluorine atoms and tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate has several scientific research applications, including:
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate stands out due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its unique properties, making it distinct from other similar compounds that may lack these features.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(16)15-6-4-11(8-17-11)12(13,14)5-7-15/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRDQKQHWNCQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CO2)C(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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